REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:7]=2[OH:13])=[O:5])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:20]([O:22][C:23](=[O:26])[CH2:24]Br)[CH3:21]>CC(C)=O.C(OCC)(=O)C>[CH2:20]([O:22][C:23](=[O:26])[CH2:24][O:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([OH:12])[C:6]=1[C:4]([CH:1]1[CH2:2][CH2:3]1)=[O:5])[CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
398 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C1=C(C=CC=C1O)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed with diluted hydrochloric acid (5 ml) and brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C(=CC=C1)O)C(=O)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |